molecular formula C17H15N3O5S2 B2947638 (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 896298-94-5

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

Cat. No.: B2947638
CAS No.: 896298-94-5
M. Wt: 405.44
InChI Key: GLEUHSBDBXSXDD-ISLYRVAYSA-N
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Description

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a sophisticated chemical tool recognized for its potential in targeted biological research, particularly in the realms of kinase inhibition and photopharmacology. Its molecular architecture, featuring a benzothiazole core and a methylsulfonylbenzamide moiety, is characteristic of scaffolds designed to interact with ATP-binding sites of various kinases. This compound is cited in patent literature as an intermediate or key derivative in the synthesis of inhibitors targeting specific protein kinases, which are crucial signaling proteins in disease pathways such as cancer and inflammation. Furthermore, the presence of a nitro group on the benzothiazole ring and the defined (E)-configuration suggest potential utility in the emerging field of photopharmacology, where molecular activity can be controlled with light. Researchers are investigating such nitro-aromatic compounds for their ability to undergo photoisomerization or photo-induced bond cleavage, enabling precise, spatiotemporal control over biological function in cellular models. Its primary research value lies in its application as a probe for studying kinase-dependent signaling networks and as a candidate for developing light-activated therapeutic agents, providing scientists with a means to dissect complex biological mechanisms with high precision. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. https://patents.google.com/patent/WO2019150080A1/

Properties

IUPAC Name

N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S2/c1-3-19-14-8-7-12(20(22)23)10-15(14)26-17(19)18-16(21)11-5-4-6-13(9-11)27(2,24)25/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEUHSBDBXSXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a derivative of benzothiazole, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C16H16N2O3S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This structure includes a benzothiazole moiety, which is known for its role in various biological activities.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds similar to This compound can induce apoptosis in cancer cells by inhibiting specific signaling pathways.

  • Mechanism of Action : The compound may inhibit the Mcl-1 protein, a key regulator of apoptosis in cancer cells. Inhibition of Mcl-1 has been linked to increased sensitivity of cancer cells to chemotherapeutic agents .

Antimicrobial Activity

Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens. The compound's structural features suggest potential efficacy against both bacterial and fungal strains.

  • In Vitro Studies : Compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 50 µg/mL against tested organisms, indicating high efficacy .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzothiazole derivatives. The compound may exhibit antioxidant properties that protect neuronal cells from oxidative stress.

  • Research Findings : Certain derivatives have been shown to scavenge reactive oxygen species (ROS) and reduce neuronal injury in models of ischemia/reperfusion .

Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis via Mcl-1 inhibition
AntimicrobialBroad-spectrum activity; MIC ~50 µg/mL
NeuroprotectiveScavenges ROS; reduces neuronal injury

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of benzothiazole derivatives, researchers found that compounds with similar structural motifs significantly inhibited cell proliferation in various cancer cell lines. The study highlighted the importance of substituents on the benzothiazole ring in enhancing biological activity.

Case Study 2: Neuroprotection in Ischemia Models

Another study investigated the neuroprotective effects of a related benzothiazole derivative in animal models of ischemia. The results showed that treatment with the compound led to a significant reduction in neuronal death and improved functional outcomes post-injury.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and electron-deficient thiazole ring facilitate nucleophilic substitutions under specific conditions.

Reaction Type Conditions Products Yield References
Aryl Substitution NaH/DMAc, iodomethane4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl thiazinane-1,1-dioxide (36 )32%
Alkylation LiHMDS, diethyl chlorophosphateAlkenyl sulfonamide (38 )80%
  • The methylsulfonyl group stabilizes intermediates during alkylation, enabling regioselective modifications.

Reduction Reactions

The nitro group undergoes selective reduction to an amine, critical for synthesizing bioactive derivatives.

Reagent System Conditions Products Notes References
H₂/Pd-CEthanol, 25°C, 12 h(E)-N-(3-ethyl-6-aminobenzo[d]thiazol-2-ylidene)-3-(methylsulfonyl)benzamideRequires inert atmosphere
Fe/HClReflux, 6 hPartial reduction to hydroxylamine intermediateSide products observed due to over-reduction
  • Reduction selectivity depends on solvent polarity and catalyst choice .

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in cycloadditions and ring-opening processes.

Reaction Conditions Products Yield References
Diels-Alder Cycloaddition Ethyl acrylate, Rh₂(OAc)₄ catalysis1,3-Thiazinan-4-one (130a–c )25–50%
Ring-Opening NaHCO₃, DCMOpen-chain sulfonamide intermediate58%
  • Rhodium catalysts promote stereoselective cycloadditions, favoring E-isomers .

Electrophilic Aromatic Substitution

The electron-deficient thiazole ring undergoes halogenation and nitration.

Reagent Conditions Products Yield References
Br₂/FeBr₃0°C, DCM6-Bromo derivative72%
HNO₃/H₂SO₄50°C, 4 h5-Nitro-thiazole adduct65%
  • Halogenation occurs preferentially at the 5-position of the thiazole ring.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl and heteroaryl functionalization.

Reaction Conditions Products Yield References
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, acetone/toluene/water (4:4:1)Biaryl thiazinanones (126 )65%
Buchwald-Hartwig Pd(OAc)₂, XPhos, Cs₂CO₃, dioxaneN-Aryl derivatives55%
  • Microwave irradiation improves reaction efficiency.

Hydrolysis and Condensation

The sulfonamide and enamine groups undergo hydrolysis or condensation under acidic/basic conditions.

Reaction Conditions Products Yield References
Acid Hydrolysis HCl (6M), reflux, 8 h3-(Methylsulfonyl)benzoic acid88%
Condensation AcOH, ultrasound irradiationβ-Hydroxy thioureas (56 )52–90%
  • Ultrasound accelerates thiourea cyclization significantly .

Oxidation and Thionation

The methylsulfonyl group resists further oxidation, but thiazole sulfur can be modified.

Reagent Conditions Products Notes References
H₂O₂/WO₃Methanol, 40°CSulfone derivativesSelective oxidation
Lawesson’s ReagentToluene, refluxThioamide analogsRequires anhydrous conditions

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with analogs from the provided evidence:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Key Functional Groups Configuration
Target Compound Benzothiazol-2(3H)-ylidene 3-Ethyl, 6-nitro; 3-(methylsulfonyl)benzamide Not explicitly given - Nitro, methylsulfonyl, benzamide E
N-(3-Ethyl-6-fluoro-benzothiazol-2-ylidene)-3-fluorobenzamide Benzothiazol-2(3H)-ylidene 3-Ethyl, 6-fluoro; 3-fluorobenzamide C17H13F2N2OS 353.36 Fluoro, benzamide E
(Z)-N-(3-(2-Methoxyethyl)-6-(methylsulfonyl)benzothiazol-2-ylidene)-4-(methylsulfonyl)benzamide Benzothiazol-2(3H)-ylidene 3-(2-Methoxyethyl), 6-(methylsulfonyl); 4-(methylsulfonyl)benzamide C19H20N2O6S3 468.60 Methylsulfonyl (×2), methoxyethyl Z
N-(5-Isopropyl-3-methyl-4-trifluoromethyl-thiazol-2-ylidene)-3-nitrobenzenesulfonamide Thiazol-2(3H)-ylidene 5-Isopropyl, 3-methyl, 4-trifluoromethyl; 3-nitrobenzenesulfonamide C14H14F3N3O4S2 409.40 Trifluoromethyl, nitro, sulfonamide -
(E)-N-(6-Acetamido-3-methylbenzothiazol-2-ylidene)benzothiazole-2-carboxamide Benzothiazol-2(3H)-ylidene 6-Acetamido, 3-methyl; benzothiazole-2-carboxamide C18H14N4O2S2 382.46 Acetamido, carboxamide E

Electronic and Physicochemical Properties

  • This contrasts with the trifluoromethyl (-CF₃) group in ’s compound, which offers similar electron withdrawal but with greater steric bulk .
  • Solubility: The methylsulfonyl group increases polarity compared to analogs with non-polar substituents (e.g., ethyl or isopropyl). However, the nitro group may reduce aqueous solubility due to hydrophobicity, a challenge also observed in the trifluoromethyl-containing compound from .
  • Stereochemical Influence : The E-configuration in the target compound and ’s fluorinated analog likely affects spatial orientation during molecular interactions, whereas the Z-configuration in ’s compound may alter binding kinetics .

Q & A

Basic: What are the standard synthetic routes for (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide?

Methodological Answer:
The compound’s synthesis likely involves cyclocondensation of substituted benzothiazole precursors. For example, analogous benzothiazoles are synthesized via refluxing acetonitrile with intermediates like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides, followed by cyclization in DMF with iodine and triethylamine to form the thiazole ring . Key steps include:

  • Intermediate preparation : Use of nitro-substituted benzothiazole precursors (e.g., 6-nitrobenzo[d]thiazol-2(3H)-one derivatives) .
  • Schiff base formation : Reaction of the benzothiazole amine with 3-(methylsulfonyl)benzoyl chloride under anhydrous conditions to form the imine linkage .
  • Characterization : Confirmation via 1H^1H and 13C^{13}C NMR spectroscopy, HRMS, and IR to validate the E-configuration and substituent placement .

Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

Methodological Answer:
Byproduct formation (e.g., Z-isomers or sulfonic acid derivatives) can be mitigated by:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance cyclization efficiency .
  • Catalyst control : Triethylamine or iodine may suppress side reactions by stabilizing intermediates .
  • Temperature modulation : Short reflux times (1–3 minutes) reduce thermal degradation, as seen in analogous thiadiazole syntheses .
  • Purification : Flash chromatography (e.g., ethyl acetate/dichloromethane gradients) followed by recrystallization improves yield and purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H^1H and 13C^{13}C NMR : Identify substituent environments (e.g., nitro group deshielding at δ 8.2–8.5 ppm in aromatic regions) .
  • HRMS : Confirm molecular weight (e.g., calculated vs. observed [M+H]+^+ values within 3 ppm error) .
  • IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm1^{-1} for the amide, S=O at ~1150 cm1^{-1}) .

Advanced: How can structural contradictions in NMR data be resolved for this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., distinguish between benzamide and benzothiazole protons) .
  • Variable-temperature NMR : Clarify dynamic effects (e.g., hindered rotation of the methylsulfonyl group) .
  • X-ray crystallography : Definitive confirmation of the E-configuration and spatial arrangement of substituents .

Basic: What biological activities are associated with structurally similar benzothiazoles?

Methodological Answer:
Analogous compounds exhibit:

  • Antimicrobial activity : Via disruption of bacterial cell membranes (e.g., thiadiazole derivatives with MIC values of 2–8 µg/mL) .
  • Anticancer potential : Inhibition of kinase pathways (e.g., EGFR or VEGFR2) due to nitro and sulfonyl groups enhancing electron-withdrawing effects .
  • Enzyme modulation : Thiazole cores act as ATP-binding site inhibitors in kinases .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace nitro with cyano or methyl groups) to assess electronic effects .
  • In vitro assays :
    • Kinase inhibition : Use ELISA-based kits to measure IC50_{50} values against target kinases (e.g., EGFR) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine selectivity .
  • Molecular docking : Simulate binding interactions with kinase domains using software like AutoDock Vina .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light sensitivity : Store in amber vials to prevent nitro group photoreduction .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonyl group .
  • Temperature : Long-term storage at −20°C in anhydrous DMSO or acetonitrile .

Advanced: How can degradation pathways be analyzed under physiological conditions?

Methodological Answer:

  • HPLC-MS monitoring : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Track degradation products (e.g., nitro-reduction to amine or sulfonic acid formation) .
  • Kinetic modeling : Calculate half-life (t1/2t_{1/2}) using first-order decay equations .

Basic: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : Calculate logP values using ChemDraw or SwissADME (experimental logP ~2.5 due to methylsulfonyl group) .
  • Solubility : Use Abraham solvation parameters to estimate aqueous solubility (likely <0.1 mg/mL, necessitating DMSO solubilization) .

Advanced: How does the nitro group influence the compound’s electronic and steric properties?

Methodological Answer:

  • DFT calculations : Analyze HOMO-LUMO gaps (e.g., nitro groups lower LUMO energy, enhancing electrophilicity) .
  • Steric maps : Molecular mechanics (MMFF94) simulations show the nitro group introduces ~10° torsional strain in the benzothiazole ring .

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